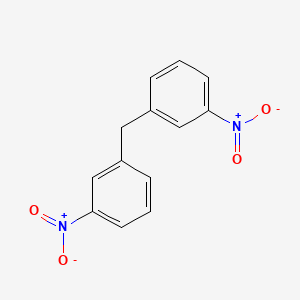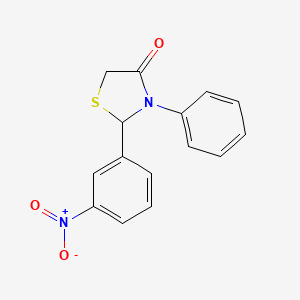![molecular formula C23H31N3 B4962310 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole, also known as A-366, is a novel and potent selective antagonist of the histamine H3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity.
作用机制
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole acts as a selective antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, appetite, and cognition. By blocking the histamine H3 receptor, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and histamine, which are involved in the regulation of cognitive function, appetite, and sleep.
Biochemical and Physiological Effects:
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing food intake and body weight, and reducing the accumulation of beta-amyloid plaques in animal models of Alzheimer's disease. 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has also been shown to reduce the negative symptoms of schizophrenia, including social withdrawal and apathy.
实验室实验的优点和局限性
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments, including its high potency and selectivity for the histamine H3 receptor, which allows for the precise modulation of neurotransmitter release. However, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole, including further investigation of its therapeutic potential in various diseases, including Alzheimer's disease, schizophrenia, and obesity. Additionally, the development of more potent and selective histamine H3 receptor antagonists could lead to the development of novel therapies for these diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole and its effects on the regulation of neurotransmitter release.
合成方法
The synthesis of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole involves several steps, including the preparation of 4-(2-adamantyl)-1-piperazine, which is then reacted with 3-bromo-1H-indole to form the desired product. The purity and yield of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole can be improved through various purification techniques, including column chromatography and recrystallization.
科学研究应用
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity. In Alzheimer's disease, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in animal models. In schizophrenia, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to improve cognitive function and reduce the negative symptoms of the disease. In obesity, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to reduce food intake and body weight in animal models.
属性
IUPAC Name |
3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-2-4-22-21(3-1)20(14-24-22)15-25-5-7-26(8-6-25)23-18-10-16-9-17(12-18)13-19(23)11-16/h1-4,14,16-19,23-24H,5-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJSOYTMXIZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)
![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)
